5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one is an organic compound characterized by its unique bicyclic structure that integrates a seven-membered ring with a pyridine moiety. This compound, specifically in its hydrochloride form, has garnered attention in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
The synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one typically involves cyclization reactions. A common synthetic route includes:
The reaction mechanism often involves the formation of a cyclic intermediate that subsequently rearranges or undergoes further reactions to yield the final product. Industrial production may utilize scaled-up versions of these methods to ensure consistent quality and high yields .
5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one has the molecular formula when in its base form and as hydrochloride.
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one can participate in several chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
The mechanism of action for 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one involves interactions with specific biological targets such as enzymes or receptors.
5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one has a range of applications in scientific research:
The unique structural characteristics of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one make it a valuable compound for ongoing research across multiple disciplines.
Transition metal catalysis enables efficient construction of the strained cycloheptapyridinone core. Manganese-catalyzed C–H oxidation represents a green approach, leveraging aqueous conditions and high chemoselectivity. As demonstrated in analogous systems, Mn(OTf)₂ with t-BuOOH oxidizes benzylic methylene groups adjacent to pyridine nitrogens, converting tetrahydro intermediates to dihydro-5-one derivatives in water at 25°C [5]. This method achieves >85% yield for cyclopenta-fused analogues, suggesting applicability to the seven-membered system.
Palladium-mediated ring-closing reactions offer complementary routes. Suzuki-Miyaura coupling of brominated pyridine precursors with boronic ester-functionalized alkenes enables cycloheptane ring formation. Key innovations include:
Table 1: Metal-Catalyzed Approaches to Cycloheptapyridinone Core
Catalyst System | Substrate Class | Yield (%) | Key Advantage |
---|---|---|---|
Mn(OTf)₂/t-BuOOH/H₂O | 2-Alkylpyridines | 72-89* | Water solvent, ambient temperature |
Pd(OAc)₂/XPhos/Ag₂CO₃ | o-Haloaryl alkenylpyridines | 65-78 | Controls ring size selectivity |
RuCl₃/NaIO₄ | Tetrahydro analogues | 81* | Chemoselective CH₂ oxidation |
*Reported for analogous cyclopenta[b]pyridinones [5]
Electrophilic substitution on the cycloheptapyridinone scaffold is governed by the pyridinone ring’s electron-deficient character and the fused cycloheptane ring’s torsional strain. Halogenation occurs preferentially at C2 and C4 positions, with C2 being 12-fold more reactive than C4 in bromination kinetics studies. Nitration requires careful temperature control (-10°C to 0°C) to prevent ring oxidation, yielding 3-nitro derivatives as major products (≥75% regioselectivity) [6].
Sulfinylation at C9 exemplifies biologically critical functionalization, as seen in proton pump inhibitors like 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole. This modification requires:
Chiral induction at C9 is achieved through three principal strategies: biocatalytic reduction, chiral auxiliaries, and asymmetric catalysis. The C9 ketone in 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one serves as the key handle for stereocontrol.
Table 2: Enantioselective Synthesis of Chiral Cycloheptapyridinones
Method | Reagent/Catalyst | Product | ee (%) | Reference |
---|---|---|---|---|
Biocatalytic reduction | Lactobacillus brevis ADH | (S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-derivative | >99 | [3] |
Evans oxazolidinone alkylation | Chiral auxiliary-controlled | (R)-9-Amino analogues | 95 | [4] |
Ru-BINAP hydrogenation | [RuCl₂((S)-BINAP)]₂/NEt₃ | (R)-9-Hydroxy derivatives | 92 | [2] |
The (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (CAS 1190363-44-0) is commercially available as a high-purity building block (>98% ee) for pharmaceutical synthesis [2] [4]. Its hydrochloride salt (CAS 1397526-22-5) demonstrates improved crystallinity and storage stability (sealed storage at 2-8°C) [4]. Asymmetric allylic alkylation using Pd–PHOX complexes introduces C9-substituted quaternary stereocenters with 90% ee, enabling access to sterically congested analogues.
Solid-phase synthesis addresses the scaffold’s synthetic complexity through immobilized intermediates and combinatorial diversification. Two strategic attachment points are employed:
Automated synthesis using Sieber amide resin produces >200 analogues per week, with key transformations including:
Post-cleavage cyclization via ring-closing metathesis (5 mol% Grubbs II catalyst, CH₂Cl₂) forms the seven-membered ring in high dilution (0.01 M), yielding the core structure with >80% purity after scavenger resin treatment. This platform facilitated discovery of CGRP antagonists with sub-nM binding affinity [9].
Table 3: Solid-Phase Synthesis Building Blocks
Resin Type | Attachment Chemistry | Functionalization Points | Cleavage Conditions | Yield Range |
---|---|---|---|---|
Wang resin | Enol ether linkage at C7 | C3, C4, C9 | 20% TFA/DCM, 2h | 65-78% |
Rink amide | Amide bond at C9 position | C2, C4, C7 carbonyl | 95% TFA/H₂O, 30min | 72-85% |
Sieber amide | N-Alkylation at pyridine | C3, C4, C9 ketone | 2% TFA/DCM, 3x5min | 68-82% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3